(E)-8-Fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide
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Overview
Description
(E)-8-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to an isoquinoline backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable isoquinoline precursor, followed by the introduction of the hydroxy and carboximidamide groups through subsequent reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-8-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may produce primary amines.
Scientific Research Applications
(E)-8-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-8-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.
N’-hydroxy-5-methylisoquinoline-1-carboximidamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Methylisoquinoline-1-carboximidamide: Lacks both the fluorine and hydroxy groups, resulting in different chemical properties.
Uniqueness
(E)-8-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxy and carboximidamide groups provide sites for further chemical modifications.
This detailed article provides a comprehensive overview of (E)-8-Fluoro-N’-hydroxy-5-methylisoquinoline-1-carboximidamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H10FN3O |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
8-fluoro-N'-hydroxy-5-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10FN3O/c1-6-2-3-8(12)9-7(6)4-5-14-10(9)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChI Key |
ZTBRWWFUFRLEEK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=CN=C(C2=C(C=C1)F)/C(=N\O)/N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C=C1)F)C(=NO)N |
Origin of Product |
United States |
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